6-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride
Description
6-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is a tetrahydroisoquinoline derivative characterized by an amino substituent at the 6-position and a carboxylic acid group at the 3-position of the bicyclic structure. This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases .
Properties
IUPAC Name |
6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANAJZYKSVSSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (often referred to as Tic) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Tic, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Tic is characterized by its unique tetrahydroisoquinoline core structure, which is integral to its biological function. The compound has a molecular formula of and a molecular weight of approximately 192.22 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it more bioavailable for pharmacological applications.
Biological Activity Overview
Tic exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antithrombotic Activity : Tic derivatives have been shown to possess antithrombotic properties. For instance, the modification of Tic with β-cyclodextrin resulted in the formation of THIQA-β-CD, which demonstrated significant efficacy in thrombosis therapy by forming pH-dependent nanostructures that enhance drug delivery and efficacy .
- Chloride Transport Modulation : Research has identified Tic derivatives that enhance CFTR-mediated chloride transport in cells expressing mutant CFTR protein. This property is particularly relevant for cystic fibrosis treatment .
- Inhibition of Aminopeptidase N : A series of Tic derivatives have been synthesized and evaluated for their inhibitory effects on aminopeptidase N (APN/CD13). These compounds exhibited potent inhibitory activities, suggesting potential applications in cancer therapy due to the role of APN in tumor progression .
The biological mechanisms underlying the activity of Tic are multifaceted:
- Modulation of Ion Channels : Tic interacts with ion channels and transporters, particularly influencing chloride ion transport. This modulation can correct dysregulated ion transport seen in conditions like cystic fibrosis .
- Enzyme Inhibition : The inhibitory effects on APN suggest that Tic may interfere with peptide metabolism and signaling pathways critical for cancer cell proliferation .
Research Findings and Case Studies
Several studies have provided insights into the pharmacological potential of Tic:
- Antithrombotic Study : A study published in Nanomedicine highlighted the development of THIQA-β-CD from Tic, demonstrating enhanced antithrombotic effects through improved solubility and bioavailability .
- Cystic Fibrosis Treatment : A study published in Bioorganic & Medicinal Chemistry Letters detailed the identification of Tic diamides that significantly increased chloride transport in cells with mutant CFTR. This discovery opens avenues for developing new treatments for cystic fibrosis .
- Aminopeptidase N Inhibition : Research published in Bioorganic & Medicinal Chemistry showed that novel Tic derivatives exhibited higher inhibitory activities against APN than matrix metalloproteinase-2 (MMP-2), indicating potential use in cancer therapies targeting tumor microenvironments .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of Tic and its derivatives:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
Q & A
Q. What are the standard synthetic routes for 6-amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions. A common approach involves condensation of phenethylamine derivatives with carbonyl compounds, followed by cyclization to form the isoquinoline core . For example, formaldehyde and concentrated HCl react with phenylalanine derivatives to yield the tetrahydroisoquinoline backbone, followed by N-alkylation for functionalization . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical for improving yield and purity.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : To confirm stereochemistry and functional group integrity (e.g., distinguishing between S- and R-enantiomers) .
- HPLC : For purity assessment, especially when resolving diastereomers or detecting byproducts from cyclization reactions .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, as demonstrated for structurally similar isoquinoline derivatives .
Q. How can researchers assess the compound's stability under various storage conditions?
Stability studies should focus on:
- Hydrolysis resistance : Testing in aqueous buffers at physiological pH (e.g., 7.4) to evaluate ester or amide bond integrity .
- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition thresholds, particularly for hydrochloride salts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of structurally similar tetrahydroisoquinoline derivatives?
Discrepancies often arise from differences in substituent positioning (e.g., 6-chloro vs. 7-hydroxy analogs) or stereochemistry. A systematic approach includes:
- Comparative SAR studies : Testing analogs with controlled modifications (e.g., halogenation, esterification) in standardized assays .
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target receptors . Example: Fluorine substitution at position 6 enhances metabolic stability but may reduce solubility, impacting bioavailability .
Q. How can enantioselective synthesis be achieved for chiral centers in this compound?
Enantiomeric purity is critical for pharmacological specificity. Methods include:
- Chiral auxiliaries : Use of S- or R-configured precursors during cyclization .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions .
- Chiral HPLC resolution : Post-synthetic separation of racemic mixtures, as applied to methyl ester derivatives .
Q. What experimental designs are recommended for evaluating mitochondrial activity or cytotoxicity in vitro?
- Mitochondrial membrane potential assays : JC-1 dye or TMRE staining to assess compound effects on mitochondrial health .
- Cytotoxicity profiling : Use of MTT or resazurin assays in multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific toxicity .
- ROS measurement : DCFDA or MitoSOX probes to detect oxidative stress linked to isoquinoline derivatives .
Q. How do structural modifications (e.g., ester vs. carboxylic acid forms) influence pharmacokinetic properties?
- Esterification : Enhances lipophilicity and blood-brain barrier permeability (e.g., methyl or ethyl esters) but may require hydrolysis for activation .
- Hydrochloride salt formation : Improves solubility for in vitro assays but may alter crystallization behavior . Example: Ethyl 6-chloro-tetrahydroisoquinoline-1-carboxylate hydrochloride shows improved stability in plasma compared to its free base .
Data Analysis & Optimization
Q. How should researchers address low reproducibility in biological activity assays for this compound?
- Standardize assay conditions : Control pH, temperature, and serum content in cell culture media .
- Batch-to-batch variability : Characterize each synthesis batch via LC-MS and NMR to ensure consistency .
- Positive controls : Include known modulators of the target pathway (e.g., mitochondrial uncouplers for activity studies) .
Q. What computational tools aid in predicting the compound's interaction with biological targets?
- Molecular docking : Software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or ion channels) .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data .
Structural Analog Comparison
Q. How does this compound compare to halogenated analogs in reactivity?
- Chlorinated analogs : Exhibit higher electrophilicity at position 6, facilitating nucleophilic substitution reactions .
- Fluorinated analogs : Improved metabolic stability due to C-F bond strength but require specialized synthetic routes (e.g., Balz-Schiemann reaction) .
- Hydroxyl groups : Introduce hydrogen-bonding capacity but may reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
